Triisooctyl phosphate
Description
Properties
CAS No. |
25103-23-5 |
|---|---|
Molecular Formula |
C24H51O4P |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tris(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI Key |
FSLSJTZWDATVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Triisooctyl Phosphate
Esterification Reactions
The principal route for synthesizing triisooctyl phosphate (B84403) is through esterification, a class of reactions that forms an ester as the main product. Several variations of this method exist, each with specific reactants and conditions.
Reaction of Isooctanol with Phosphorus Trichloride (B1173362) and Subsequent Dehydrochlorination
In a related synthesis for trioctyl phosphate, isooctanol is heated, and phosphorus oxychloride is added dropwise while maintaining a controlled temperature. google.com The acidic byproducts are then removed. google.com
Catalyst-Free Transesterification with Lower Trialkyl Phosphites for Triisooctyl Phosphate Synthesis
An alternative synthetic route is the transesterification of lower trialkyl phosphites, such as trimethyl phosphite (B83602), with isooctanol. This method proceeds via the nucleophilic attack of the alcohol on the phosphorus center, which displaces the lower alcohol (e.g., methanol) as a volatile byproduct. A key advantage of this approach is that it can be performed without a catalyst, which simplifies the subsequent purification process.
Another transesterification method involves reacting a triaryl phosphite, like triphenyl phosphite, with isooctanol in the presence of an alkaline catalyst. google.com The liberated phenol (B47542) is then removed by distillation under reduced pressure. google.com
Stoichiometric Considerations and Critical Reaction Parameters in this compound Synthesis
The stoichiometry and reaction parameters are crucial for maximizing the yield and purity of this compound.
Molar Ratio: In the reaction between isooctanol and phosphorus trichloride, a molar ratio of 3:1 (isooctanol to PCl₃) is typically employed to ensure complete esterification. For the synthesis of trioctyl phosphate from isooctanol and phosphorus oxychloride, the molar ratio of isooctyl alcohol to phosphorus oxychloride to an alkaline solution for neutralization is in the range of 2.5-3.2 : 1 : 1-1.6. google.com In catalyst-free transesterification, a 1:3 ratio of trimethyl phosphite to isooctanol is critical for complete conversion. Some catalytic processes may use a molar ratio of phosphorus oxychloride to isooctyl alcohol of 1:(3-6). google.com
Temperature: For the PCl₃ method, the temperature is generally maintained between 20–40°C to minimize side reactions like oxidation or thermal decomposition. In the synthesis using phosphorus oxychloride, the initial temperature is 47-53°C, which is then controlled at 65 ± 2°C during the addition of phosphorus oxychloride. google.com The neutralization step is carried out at 70 ± 3°C. google.com Catalytic synthesis using a Lewis acid may involve a multi-step temperature profile, starting below 25°C and incrementally increasing to 90°C. google.com
Reaction Time: The addition of phosphorus oxychloride can take 4 to 6 hours, followed by a balancing period of another 4 to 6 hours. google.com The subsequent neutralization and washing steps also have specific timeframes. google.com
The table below summarizes the critical reaction parameters for different synthetic methods.
| Parameter | Reaction with PCl₃ | Reaction with POCl₃ | Catalyst-Free Transesterification | Catalytic Synthesis (Lewis Acid) |
| Molar Ratio (Alcohol:P-reagent) | 3:1 | 2.5-3.2:1 | 3:1 | 3-6:1 |
| Temperature | 20–40°C | 47-65°C | Not specified | <25°C to 90°C |
| Catalyst | None | None | None | Lewis Acid (e.g., AlCl₃) |
| Yield | >90% conversion | 81-83% | High conversion | 95.5% |
Ultrasonic-Assisted Synthesis Methods for this compound
Ultrasonic irradiation has been employed to enhance the synthesis of this compound. lookchem.com In a method utilizing phosphorus oxychloride and isooctyl alcohol under negative pressure, ultrasonic assistance is used for the removal of hydrogen chloride gas. lookchem.com The ultrasonic waves create intense impact between liquid particles, accelerating the reaction. lookchem.com This method also generates numerous small bubbles and localized negative pressure, which facilitates the escape of dissolved HCl gas, thereby reducing the formation of byproducts like iso-octane chloride and improving the reaction yield. lookchem.com
Post-Synthesis Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalysts.
Common purification steps include:
Neutralization: An alkaline solution, such as sodium hydroxide (B78521) or soda ash, is added to the crude ester to neutralize any remaining acidic components. google.com The pH is typically controlled between 8 and 9. google.com
Washing: The neutralized product is washed with hot water (around 80°C) multiple times until the pH is neutral (6.5-7.5). google.com This step removes salts and other water-soluble impurities. google.com
Vacuum Distillation: This is a key step to remove volatile impurities, including unreacted alcohol and byproducts. google.com In some processes, the distillation is performed under reduced pressure to obtain the final product. google.com For instance, a fraction collected at 98-102°C under a vacuum of ≥690mmHg yields the purified trioctyl phosphate. google.com
Filtration: After cooling, the final product may be filtered to remove any remaining solid impurities.
The table below outlines a typical purification sequence for this compound synthesized via the phosphorus oxychloride method. google.com
| Step | Description | Key Parameters |
| Neutralization | Addition of an alkaline solution to the crude ester. | Temperature: 70 ± 3°C, pH: 8-9 |
| Washing | Rinsing with hot water. | Temperature: 80 ± 2°C, pH: 6.5-7.5 |
| Vacuum Distillation | Separation of the purified product from residual impurities. | Temperature: 98-102°C, Vacuum: ≥690mmHg |
Derivatization and Chemical Modifications of this compound
While this compound itself is a stable compound, it can undergo further chemical reactions. The most significant derivatization is its hydrolysis to produce di(isooctyl) phosphate, a crucial extractant in hydrometallurgy. google.com
Triisooctyl phosphite, the precursor, can undergo oxidation to form the corresponding phosphate. It can also react with electrophiles; for example, it reacts with HCl, a byproduct of PVC degradation, to form phosphorous acid, thereby stabilizing the polymer. Due to steric hindrance from the bulky isooctyl groups, triisooctyl phosphite is less reactive in certain reactions, such as the Kabachnik-Fields reaction, compared to smaller phosphites.
Pathways to Di(isooctyl) Phosphate from this compound via Hydrolysis
The controlled partial hydrolysis of this compound (TiOP) is a significant industrial pathway for the synthesis of Di(isooctyl) Phosphate (DiOP). google.com DiOP, commercially known as P204, is a vital hydrometallurgical extractant used extensively in the separation of non-ferrous and rare earth metals. google.com While trialkyl phosphates are generally characterized by their high stability, particularly under neutral conditions, their hydrolysis can be effectively promoted using catalytic methods to yield the desired di-substituted product. nih.govnih.gov The reaction involves the cleavage of one ester bond, producing Di(isooctyl) Phosphate and one molecule of isooctanol, as depicted in the general reaction scheme below.
General Reaction: C₂₄H₅₁O₄P (this compound) + H₂O → C₁₆H₃₅O₄P (Di(isooctyl) Phosphate) + C₈H₁₈O (Isooctanol)
Achieving a high yield of the di-ester requires careful control of reaction conditions to prevent further hydrolysis to monoisooctyl phosphate and ultimately, phosphoric acid. Various catalytic systems have been explored to facilitate this transformation efficiently.
Research Findings on Hydrolysis Pathways
Detailed research, primarily through studies of analogous trialkyl phosphates and patent literature, has illuminated several effective methodologies for the hydrolysis of TiOP.
Acid-Catalyzed Hydrolysis: The hydrolysis of trialkyl phosphates can be catalyzed by acids. Studies on analogues such as triethyl phosphate show that the reaction likely proceeds via an AAL2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). cdnsciencepub.com The process begins with the protonation of the highly basic phosphoryl oxygen, which significantly increases the electrophilicity of the central phosphorus atom. This activated intermediate is then susceptible to nucleophilic attack by a water molecule, leading to the cleavage of a P-O ester bond and the release of an alcohol molecule. cdnsciencepub.comttu.ee Research on the hydrolysis of tri-n-butyl phosphate (TBP) and triisoamyl phosphate (TIAP) in the presence of nitric acid has shown that reaction rates are dependent on the acid concentration, temperature, and the structure of the alkyl group.
Base-Promoted Hydrolysis: While generally stable in alkaline solutions, the hydrolysis of trialkyl phosphates can be achieved using a strong base. nih.gov The mechanism is believed to be a direct nucleophilic substitution (S(N)2 type) where a hydroxide ion attacks the phosphorus center. A key challenge in this method is controlling the stoichiometry and reaction conditions to favor partial hydrolysis and prevent the formation of the fully de-esterified phosphate salt.
Phase-Transfer Catalysis (PTC): A patented method specifically describes the use of phase-transfer catalysis for the hydrolysis of this compound to produce Di(isooctyl) Phosphate. google.com This technique is particularly well-suited for this reaction, which involves a water-insoluble organic substrate (TiOP) and an aqueous nucleophile (e.g., sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide ions from the aqueous phase into the organic phase, where they can react with the TiOP. This allows the reaction to proceed at a moderate temperature with improved control and efficiency.
Lewis Acid Catalysis: The hydrolysis of organophosphates can also be catalyzed by Lewis acids. For instance, metal hydroxides like iron (III) hydroxide have been shown to catalyze the hydrolysis of tricresyl phosphate at neutral pH. mdpi.com The proposed mechanism involves the coordination of the metal center (Lewis acid) with the phosphoryl oxygen atom (Lewis base). mdpi.com This interaction polarizes the P=O bond, increases the positive charge on the phosphorus atom, and renders it more vulnerable to nucleophilic attack by water. ttu.eemdpi.com
The following table summarizes the key aspects of these synthetic pathways.
Interactive Data Table: Catalytic Hydrolysis Methods for this compound
| Catalytic Method | Catalyst Type | General Mechanism | Key Research Findings/Notes |
| Acid Catalysis | Brønsted acids (e.g., HNO₃, H₂SO₄) | Protonation of phosphoryl oxygen increases phosphorus electrophilicity, followed by nucleophilic attack by water (AAL2 mechanism). cdnsciencepub.com | Rate is dependent on acid concentration and temperature. Analogous studies show different hydrolysis rates for different alkyl phosphates. |
| Base-Promoted Hydrolysis | Strong bases (e.g., NaOH) | Direct nucleophilic attack of hydroxide ion on the phosphorus center (S(N)2 type). | Requires careful control to prevent complete hydrolysis to phosphoric acid. Trialkyl phosphates are generally stable in alkaline media. nih.gov |
| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts | Catalyst transports aqueous nucleophile (e.g., OH⁻) into the organic phase to react with the water-insoluble TiOP. | A specific patented method exists for the hydrolysis of this compound to Di(isooctyl) Phosphate using PTC. google.com |
| Lewis Acid Catalysis | Metal compounds (e.g., Fe(OH)₃) | Lewis acid coordinates with phosphoryl oxygen, activating the phosphorus center for nucleophilic attack. mdpi.com | Demonstrated for analogous organophosphates; offers a potential pathway under milder pH conditions. mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Triisooctyl Phosphate
Oxidation Reactions of Triisooctyl Phosphate (B84403) and Resultant Phosphate Formation
Triisooctyl phosphate is a trialkyl phosphate ester that demonstrates considerable stability against oxidation under ambient conditions. osti.govunt.edu However, under specific conditions such as elevated temperatures or in the presence of strong oxidizing agents, it undergoes decomposition and oxidation reactions. ilo.org
Heating to decomposition, which occurs at temperatures around 370-374°C, results in the formation of toxic fumes. ilo.orgnoaa.gov The primary products of this thermal oxidation are phosphorus oxides (P₂O₅). ilo.orgnoaa.govnih.gov In addition to phosphorus oxides, other gaseous products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrocarbons such as 1-octene, resulting from the breakdown of the 2-ethylhexyl chains. atamankimya.com
Advanced Oxidation Processes (AOPs), which utilize highly reactive hydroxyl radicals (•OH), have been studied for the degradation of various trialkyl phosphates in aqueous solutions. nih.govnih.gov The rate of reaction is dependent on the structure of the alkyl chain; for instance, halogenation of the alkyl groups significantly decreases the rate of •OH attack. nih.gov While specific kinetic data for this compound is not prevalent, studies on analogous compounds like tributyl phosphate (TBP) show a second-order rate constant for reaction with •OH of 6.40 x 10⁹ M⁻¹ s⁻¹. nih.govnih.gov The reaction mechanism involves the abstraction of a hydrogen atom from the alkyl chains by the hydroxyl radical. nih.gov
Table 1: Products of this compound Oxidation/Decomposition
| Condition | Resultant Products | Reference |
|---|---|---|
| Thermal Decomposition (Heating) | Phosphorus Oxides (P₂O₅), Phosphine (PH₃) | ilo.org |
| High-Temperature Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Oxides of Phosphorus, 1-Octene | atamankimya.com |
| Reaction with Strong Oxidants | Reacts to form various oxidation products | ilo.org |
Hydrolysis Pathways of this compound and Product Characterization
This compound is characterized by its high hydrolytic stability, particularly in neutral aqueous environments. Its estimated hydrolysis half-life ranges from 10.3 to 10.7 years at pH 5 to 9, indicating significant resistance to hydrolysis under normal environmental conditions. nih.gov Studies on numerous organophosphate triesters at pH 13 showed that tris(2-ethylhexyl) phosphate was among the most stable, with no significant degradation observed over 35 days. researchgate.net This stability is partly attributed to the steric hindrance provided by the bulky 2-ethylhexyl groups.
Despite its stability, hydrolysis can be induced, particularly under acidic or basic catalysis. osti.govunt.edu The reaction involves the cleavage of the ester bond (P-O-C). The primary products resulting from the complete hydrolysis of one ester linkage are di(2-ethylhexyl) phosphoric acid (DEHPA) and 2-ethylhexanol. osti.govgoogle.com Further hydrolysis can occur to yield mono(2-ethylhexyl) phosphoric acid and eventually phosphoric acid. osti.govunt.edu
Mechanistic studies on phosphate esters suggest two primary pathways for hydrolysis: nih.gov
Associative Pathway (AN+DN): This pathway involves the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus center, forming a pentacoordinate intermediate or transition state.
Dissociative Pathway: This pathway involves the departure of the leaving group (alkoxide) prior to the attack of the nucleophile.
Theoretical studies indicate that for triphosphate esters in aqueous solution, the reaction barriers for both associative and dissociative pathways are closely matched. nih.gov For similar trialkyl phosphates like triethyl phosphate, acid-catalyzed hydrolysis has been shown to proceed via an AAL2 mechanism, which involves cleavage of the carbon-oxygen bond. researchgate.net
Table 2: Products and Conditions of this compound Hydrolysis
| Condition | Products | Mechanism Notes | Reference |
|---|---|---|---|
| Neutral (pH 5-9) | Very slow hydrolysis; considered stable | Estimated half-life > 10 years | nih.gov |
| Acid or Base Catalyzed | Di(2-ethylhexyl) phosphoric acid, Mono(2-ethylhexyl) phosphoric acid, 2-Ethylhexanol | Proceeds via associative or dissociative pathways | osti.gov, unt.edu, google.com, nih.gov |
Substitution Reactions Involving Alkoxy Group Exchange in this compound
Phosphate esters can participate in nucleophilic substitution reactions at the phosphorus center, where an alkoxy group is displaced by another nucleophile. ttu.ee The reactivity in these reactions is governed by the nature of the substituents on the phosphorus atom, the leaving group, and the incoming nucleophile. ttu.ee
Direct studies on alkoxy group exchange for this compound are not widely documented, but research on analogous systems provides strong evidence for this type of reactivity. A notable example is the reaction between di(2-ethylhexyl)phosphoric acid (DEHPA) and tributyl phosphate (TBP), which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this reaction, the DEHPA anion acts as a nucleophile, attacking the TBP and displacing a butoxy group to form butyl-di(2-ethylhexyl)phosphate and dibutyl phosphate. researchgate.net
Furthermore, the use of Trioctyl phosphate as an alkylating agent for nitrogen heterocyclic compounds implies a substitution reaction where the heterocyclic amine acts as a nucleophile, displacing an isooctyl alcohol moiety. Transesterification, a specific type of alkoxy exchange reaction, is also known to occur with phosphate triesters, particularly at elevated temperatures, and is a basis for developing dynamic covalent networks. acs.org
Kinetic and Thermodynamic Studies of this compound Reactions
Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound. While data for this specific molecule can be limited, studies on analogous trialkyl phosphates allow for a robust understanding.
Kinetics: The kinetics of hydrolysis show that this compound is highly stable. At a highly basic pH of 13, it, along with tributyl phosphate, showed no significant degradation over 35 days, while other organophosphate esters degraded with half-lives as short as minutes or hours. researchgate.net The kinetics of the SN2 reaction between DEHPA and TBP, a model for alkoxy exchange, were found to be first-order with respect to each reactant, with a rate constant of 0.22 M⁻¹ a⁻¹ at 60 °C. researchgate.net For oxidation via hydroxyl radicals, the second-order rate constant for tributyl phosphate is 6.40 x 10⁹ M⁻¹ s⁻¹, indicating a rapid reaction. nih.govnih.gov
Table 3: Selected Kinetic Data for Trialkyl Phosphate Reactions
| Reaction | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Hydrolysis | Tris(2-ethylhexyl) phosphate | Half-life (pH 13, 20°C) | > 35 days (stable) | researchgate.net |
| Oxidation by •OH | Tributyl Phosphate | Rate Constant (kOH) | 6.40 x 109 M-1 s-1 | nih.gov, nih.gov |
| Alkoxy Exchange (SN2) | DEHPA + TBP | Rate Constant (60°C) | 0.22 M-1 a-1 | researchgate.net |
| Alkoxy Exchange (SN2) | DEHPA + TBP | Activation Energy (Ea) | 83 kJ mol-1 | researchgate.net |
| Acid-Catalyzed Hydrolysis | Triethyl Phosphate | Activation Enthalpy (ΔH*) | 24.1 kcal/mol | researchgate.net |
Thermodynamics: Thermodynamic studies reveal the energy changes associated with these reactions. The acid-catalyzed hydrolysis of triethyl phosphate has an activation enthalpy (ΔH) of 24.1 kcal/mol and a negative activation entropy (ΔS) of -17 e.u., consistent with a bimolecular (AAL2) mechanism. researchgate.net Theoretical calculations of bond dissociation energies (BDE) for trimethyl phosphate, a model compound, show that the C-O ester bonds (83-99 kcal/mol) are generally weaker than the C-H (96-105 kcal/mol) or O-P bonds (94-117 kcal/mol), suggesting the C-O bond is a likely point of cleavage in thermal decomposition. nih.gov Enthalpies of vaporization have been determined for various trialkyl phosphates and show excellent correlation with molecular parameters like solvent-accessible surface area. researchgate.net
Catalytic Applications and Mechanisms of this compound in Organic Transformations
Despite the reactivity described in the preceding sections, this compound is not typically employed as a catalyst in organic transformations. Its industrial applications are primarily non-catalytic. It is widely used as a specialty plasticizer, particularly where cold-weather flexibility is required, and as a flame retardant in polymers like PVC and synthetic rubbers. innospk.com
One of its most significant applications is as a solvent, not a catalyst, in the anthraquinone (B42736) process for the production of hydrogen peroxide. google.com Its properties, such as a high boiling point, low volatility, and good solubility for the reactants, make it an ideal medium for this industrial process. While some commercial sources mention its use as a catalyst for producing phenolic and urea (B33335) resins, these claims are not substantiated in the peer-reviewed scientific literature, which points to its role as a solvent or plasticizer.
It is important to distinguish the application of the compound itself from the catalysis used in its synthesis. The industrial production of this compound is often achieved through the reaction of phosphorus oxychloride and isooctyl alcohol, a process that can be catalyzed by Lewis acids such as aluminum chloride or titanium tetrachloride. google.com
Advanced Applications and Materials Science Research Involving Triisooctyl Phosphate
Polymer Stabilization Mechanisms by Triisooctyl Phosphate (B84403)
Triisooctyl phosphate is recognized for its ability to protect polymers from degradation, thereby extending their lifespan and maintaining their physical properties. This stabilizing effect is attributed to several key mechanisms, including antioxidant functionality and thermal stability enhancement.
Antioxidant Functionality of this compound in Polymer Degradation Inhibition
This compound primarily functions as a secondary antioxidant in polymer systems. Its main role is to decompose hydroperoxides (ROOH), which are unstable species formed during the oxidation of polymers. vinatiorganics.com The decomposition of these hydroperoxides prevents the propagation of free-radical chain reactions that lead to the degradation of the polymer matrix. vinatiorganics.com This process effectively neutralizes the damaging effects of peroxides, preserving the integrity of the polymer chains. vinatiorganics.com The bulky isooctyl groups in the this compound molecule contribute to its effectiveness as a stabilizer.
The general mechanism involves the phosphite (B83602) ester being oxidized to a stable phosphate species, as shown in the reaction below: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH vinatiorganics.com
This sacrificial mechanism is crucial for inhibiting polymer degradation during processing and long-term use. vinatiorganics.com this compound can also work synergistically with primary antioxidants, such as hindered phenols, to provide more comprehensive stabilization. While the phenolic antioxidant directly scavenges free radicals, the phosphite can regenerate the spent phenolic antioxidant, extending its effectiveness. vinatiorganics.com
Thermal Stability Enhancement in Polymeric Systems via this compound (e.g., Polyvinyl Chloride, Polypropylene)
The effectiveness of this compound as a thermal stabilizer is often evaluated in conjunction with other additives. In some formulations for PVC, it is used alongside other stabilizers like beta-diketones and hydrotalcites.
Table 1: Polymer Systems Benefiting from this compound Stabilization
| Polymer | Benefit of this compound |
|---|---|
| Polyvinyl Chloride (PVC) | Enhanced thermal stability, prevention of discoloration, plasticization. |
| Polypropylene (PP) | Antioxidant and anti-aging agent, thermal stabilization. specialchem.com |
| Polyethylene (PE) | Antioxidant and anti-aging agent. specialchem.com |
| Acrylonitrile Butadiene Styrene (ABS) | Antioxidant and anti-aging agent. specialchem.com |
Interactions of this compound with Halogenated Polymers and Degradation Delay
In halogenated polymers like PVC, degradation often involves the release of hydrogen halides, such as hydrogen chloride (HCl). This compound can react with these acidic byproducts, thereby neutralizing them and delaying the degradation process. This reaction helps to extend the lifespan of the polymer material. Triisooctyl phosphite is compatible with polyvinyl resins, including polyvinyl chloride and its copolymers. google.com Its role in stabilizing halogen-containing polymers is a key area of application, often in combination with other stabilizing compounds to achieve optimal performance. google.comgoogle.com
Flame Retardancy Research Involving this compound
Phosphorus compounds, including this compound, are well-established as effective flame retardants. nih.gov They can act in both the gas phase and the condensed phase to inhibit the combustion process. nih.govup.ac.za
Condensed-Phase Action and Char Formation Promotion by this compound
The primary flame-retardant mechanism for many phosphorus compounds, especially phosphates, is in the condensed phase. nih.govmdpi.com Upon heating, this compound can decompose to form phosphoric acids or their anhydrides. up.ac.za These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the surface. up.ac.zamdpi.com
This char layer serves multiple protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. mdpi.com
It reduces the mass loss of the polymer by converting less of it into flammable gases. up.ac.za
It can hinder the diffusion of oxygen to the polymer surface.
The formation of a stable and insulating char is a critical factor in the flame retardancy of many polymers. isca.inresearchgate.net Phosphorus compounds can also improve the fire resistance of the char itself by preventing its further oxidation through glowing combustion. up.ac.za In some systems, the presence of phosphorus can reduce the permeability of the char, enhancing its barrier properties. up.ac.za
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polyvinyl Chloride (PVC) |
| Polypropylene (PP) |
| Polyethylene (PE) |
| Acrylonitrile Butadiene Styrene (ABS) |
| Styrene-Butadiene-Styrene (SBS) |
| Hydrogen chloride (HCl) |
Integration of this compound into Polymer Matrices for Enhanced Fire Resistance
This compound (TOP), also known as tris(2-ethylhexyl) phosphate, is utilized as a flame retardant and a plasticizer in various polymer systems. innospk.comnbinno.com Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), polyurethane (PU), and cellulose (B213188) nitrate (B79036), enhances the fire resistance of the final products. nbinno.com The flame-retardant properties of TOP are attributed to the action of phosphorus. alfa-chemistry.com When exposed to heat, phosphorus-containing flame retardants like TOP can decompose to form phosphoric acid, which then promotes the formation of a char layer on the surface of the polymer. alfa-chemistry.comepo.org This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. alfa-chemistry.com
The mechanism of flame retardancy involves several processes. In the condensed phase, the generated phosphoric acid, and subsequently polyphosphoric and metaphosphoric acids, coat the polymer surface. alfa-chemistry.com This coating facilitates the carbonization of the plastic, forming a protective char film. alfa-chemistry.com In the gas phase, phosphorus-containing compounds can act as free radical scavengers. alfa-chemistry.com Specifically, the formation of PO• radicals during combustion can interrupt the chain reactions in the flame by combining with hydrogen atoms. alfa-chemistry.com
The effectiveness of TOP as a flame retardant is also linked to its function as a plasticizer, which improves the flexibility and durability of polymers like PVC. nbinno.com This dual functionality makes it valuable in applications where both fire resistance and specific mechanical properties are required, such as in military-grade PVC products, coatings, and synthetic rubbers.
| Polymer Matrix | Role of this compound |
| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer nbinno.com |
| Polyurethane (PU) | Flame Retardant, Plasticizer nbinno.com |
| Cellulose Nitrate | Flame Retardant, Plasticizer |
| Synthetic Rubber | Flame Retardant |
Solvent and Extractant Research with this compound
This compound is a significant compound in the field of liquid-liquid extraction, a technique used for separating components in a mixture. mdpi.com It serves as a solvent and extractant in various industrial processes, most notably in the production of hydrogen peroxide and the extraction of metals. innospk.comfamousmaterials.com
In the anthraquinone (B42736) process for hydrogen peroxide production, TOP is used as a working solvent. innospk.comfamousmaterials.com Its key properties for this application include high solubility for hydroanthraquinone, a favorable partition coefficient for hydrogen peroxide between the aqueous and solvent phases, a high boiling point, and a high ignition point. famousmaterials.com However, the presence of impurities such as dioctyl phosphate and monooctyl phosphate can lead to emulsification, which hinders the extraction of hydrogen peroxide from the working solution.
In hydrometallurgy, TOP is employed as a metal extractant. google.com Research has shown its use in the extraction of various metals. For instance, studies have investigated its role in the synergistic extraction of samarium(III) from aqueous nitrate solutions when used in combination with other extractants like di-2-ethylhexyl phosphoric acid (D2EHPA). researchgate.netresearchgate.netniif.hu In one study, a synergistic effect was observed with a specific volume ratio of D2EHPA to TOP, enhancing the extraction of samarium(III). researchgate.netresearchgate.net The process of liquid-liquid extraction with organophosphorus extractants like D2EHPA is a common method for recovering and separating metal ions from aqueous solutions. mdpi.com
The table below summarizes key applications of this compound in liquid-liquid extraction:
| Application | Role of this compound | Key Findings/Considerations |
| Hydrogen Peroxide Production | Working Solvent innospk.comfamousmaterials.com | High solubility of hydroanthraquinone and favorable partition coefficient are crucial. Impurities can cause emulsification issues. famousmaterials.com |
| Metal Extraction (e.g., Samarium) | Extractant, often in synergistic systems google.comresearchgate.net | Can exhibit synergistic effects when combined with other extractants like D2EHPA, improving extraction efficiency. researchgate.netresearchgate.net |
The solvation mechanisms and phase behavior of this compound systems are critical to its application as a solvent and extractant. TOP is a colorless, viscous liquid that is insoluble in water but miscible with mineral oil and gasoline. nih.gov This hydrophobicity is a key characteristic influencing its phase behavior with aqueous solutions in liquid-liquid extraction processes.
In metal extraction, the mechanism often involves the formation of a complex between the metal ion and the extractant (TOP), which is then soluble in the organic phase. The efficiency of this extraction depends on factors such as the pH of the aqueous phase and the concentration of the extractant. niif.hu For example, in the extraction of samarium(III) with D2EHPA, the maximum extraction efficiency was found to be at a specific pH. niif.hu
The phase behavior is also critical in preventing issues like third-phase formation, which can complicate extraction processes. While neutral extractants like tributyl phosphate (TBP), a related organophosphate, can have high extraction coefficients, they may exhibit low selectivity. mdpi.com TBP has been used to control third-phase formation as a phase modifier. mdpi.com The large spatial volume of the isooctyl groups in TOP influences its reactivity and the conditions required for its synthesis, which in turn affects its purity and performance in extraction systems. google.com
Role of this compound in Liquid-Liquid Extraction Processes (e.g., Metal Extraction, Hydrogen Peroxide Production)
This compound as a Lubricant and Anti-wear Agent: Research Perspectives
This compound is recognized for its role as an ashless, environmentally friendly extreme pressure (EP) and anti-wear (AW) additive in lubricants. nbinno.comunpchemicals.com Its incorporation into lubricant formulations is aimed at reducing friction and wear between metal surfaces, particularly under conditions of high pressure and temperature. unpchemicals.com
Research into the tribological properties of phosphate esters, a class to which TOP belongs, has been ongoing for decades. mdpi.com These compounds function by forming a protective film on the metal surfaces. unpchemicals.comnasa.gov The mechanism generally involves the adsorption of the phosphate ester onto the metal oxide surface, followed by a chemical reaction that forms a durable polyphosphate film. mdpi.com This film acts as a boundary layer, preventing direct metal-to-metal contact and reducing wear. mdpi.com
Studies have shown that the addition of phosphorus-containing additives like TOP can significantly enhance the tribological performance of base oils. mdpi.com For example, research on chemically modified silicone oils demonstrated that the introduction of a diisooctyl phosphate group resulted in a significant reduction in the friction coefficient compared to untreated silicone oil. mdpi.com This improvement is attributed to the formation of a phosphorus-containing boundary lubrication film. mdpi.com
The primary influence of this compound on frictional properties and wear resistance stems from its ability to form a protective tribofilm on interacting metal surfaces. unpchemicals.commdpi.com This film is crucial in the boundary lubrication regime, where the lubricant film thickness is insufficient to completely separate the surfaces. mdpi.comnasa.gov
The effectiveness of phosphate esters as anti-wear additives has been well-established. mdpi.com The formed phosphate film on the surface can prevent the reduction of surface oxides, leaving an easily sheared layer that minimizes friction and prevents severe wear. mdpi.com Research has demonstrated that lubricants containing phosphate esters can exhibit significantly improved load-bearing capacity and reduced wear rates compared to the base lubricant alone. nasa.gov
For instance, a study on a diisooctyl phosphate-terminated silicone oil showed a friction coefficient reduction of approximately 62.7% compared to the base silicone oil, highlighting the significant enhancement in tribological performance. mdpi.com The wear resistance is directly linked to the formation of this phosphorus-containing film, which acts as a protective barrier under high-load conditions. mdpi.com
The table below summarizes the effect of a diisooctyl phosphate-modified silicone oil on tribological properties from a research study:
| Lubricant | Mean Coefficient of Friction (COF) | COF Reduction vs. Untreated Oil |
| Untreated Silicone Oil | > 0.35 mdpi.com | N/A |
| Diisooctyl phosphate-terminated silicone oil (UCP204) | ~0.13 mdpi.com | ~62.7% mdpi.com |
Tribological Properties of this compound in Lubricant Formulations
Biomedical Research Applications of this compound
This compound (TOP), an organic phosphate ester, is under investigation for its potential roles in the biomedical field. nbinno.com Its properties as a solubilizer and emulsifier make it a candidate for various applications, including in the synthesis of other phosphorus-containing compounds and as a component in drug delivery systems. nbinno.com
This compound as a Reagent in the Synthesis of Biologically Active Phosphorus Compounds
While direct, extensive research on this compound as a primary reagent for synthesizing biologically active phosphorus compounds is still emerging, the foundational chemistry of organophosphates provides a basis for its potential utility. Organophosphate esters are integral to the structure of many biologically crucial molecules. The synthesis of such compounds often involves phosphorylation reactions, where a phosphate group is introduced into an organic molecule.
The industrial synthesis of this compound itself typically involves the reaction of phosphorus oxychloride with isooctyl alcohol. google.com This process underscores the reactivity of phosphorus halides and their utility in forming phosphate esters. A patented method highlights a catalytic synthesis route using a Lewis acid catalyst like aluminum chloride, magnesium dichloride, or titanium tetrachloride to facilitate the reaction between phosphorus oxychloride and isooctyl alcohol at controlled temperatures. google.com
The related compound, triisooctyl phosphite (TOPi), which has a phosphorus(III) center instead of phosphorus(V), is noted for its use as a reagent in the synthesis of biologically active phosphorus compounds. Its stability makes it suitable for various organic reactions in pharmaceutical development. This suggests a potential pathway for this compound or its derivatives to be explored in similar synthetic applications, possibly as a stable, less reactive precursor or as a starting material for modification into more complex phosphotriesters with specific biological targets.
Investigation of this compound's Potential in Drug Delivery System Stabilization
The physicochemical properties of this compound make it a subject of interest for stabilizing drug delivery systems. nbinno.com Its function as a solubilizer, dispersant, and emulsifier is valuable in pharmaceutical formulations, particularly for liquid dosage forms where it can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). nbinno.com
Research into nanoparticle-based drug delivery systems is a key area where stabilization is critical. For instance, calcium phosphate nanoparticles are recognized for their biocompatibility and ability to carry therapeutic agents. researchgate.net The stability of these systems is paramount for their efficacy. While not directly using this compound, studies have employed lipid layers to control the growth and provide stability to calcium phosphate nanoparticles. researchgate.net This highlights the importance of stabilizing agents.
The potential for this compound lies in its amphiphilic nature, which could allow it to interface between aqueous and lipid phases, thereby stabilizing emulsions or liposomal structures used to encapsulate drugs. Polyphosphoesters, a class of polymers to which TOP belongs, are actively being investigated as drug carriers. mdpi.com These polymers can form micelles that encapsulate drugs, and their stability is crucial for controlled release. mdpi.com The investigation into this compound's role would likely focus on its ability to act as a co-emulsifier or plasticizer within these polymeric drug delivery systems, enhancing their physical stability and modulating drug release kinetics.
Table 1: Research Focus on this compound in Biomedical Applications
| Application Area | Specific Research Focus | Rationale / Potential Benefit |
| Synthesis | Use as a precursor or reagent for creating other phosphorus compounds. | Provides a stable organophosphate backbone for further chemical modification. |
| Drug Delivery | Role as a stabilizer, emulsifier, or plasticizer in formulations. nbinno.com | Improves the stability and bioavailability of active ingredients in systems like emulsions or polymeric nanoparticles. nbinno.com |
Agricultural Research Applications of this compound
In agriculture, this compound is utilized for its physicochemical properties that enhance the effectiveness of agrochemical formulations. nbinno.comalibaba.com It also has been investigated for potential direct biological activity.
Herbicidal Action Mechanisms of this compound (mechanistic studies)
Research has explored the potential of organophosphate compounds as active ingredients in herbicides. The related compound, triisooctyl phosphite, has been identified as having potential as a pre-emergence herbicide. Studies have shown it can inhibit the growth of certain weeds without causing harm to the intended crops. Field trials applying triisooctyl phosphite at a rate of 2 pounds per acre demonstrated significant mortality in weeds like morning glory and ryegrass. The proposed mechanism for its herbicidal activity involves interference with the normal physiological processes in susceptible plants, although the specific biochemical pathways are not yet fully detailed.
While these findings pertain to the phosphite form, they direct mechanistic research for this compound toward similar pathways. Investigations would likely focus on whether this compound or its metabolites can inhibit key plant enzymes, disrupt cellular processes, or interfere with plant growth and development. The U.S. Environmental Protection Agency (EPA) has regulations exempting this compound from the requirement of a tolerance for residues when used as an inert ingredient in certain pesticide formulations, indicating its current primary role is not as a principal active herbicidal agent in these contexts. nih.gov
Dispersant and Emulsifier Functions of this compound in Agrochemical Formulations
The most established application of this compound in agriculture is as a component in agrochemical formulations, where it functions as a dispersant and emulsifier. nbinno.comalibaba.com Many active ingredients in pesticides and herbicides are not readily soluble in water, which is the primary carrier for spray applications. alibaba.com
This compound's surfactant properties allow it to stabilize mixtures of oil and water, creating stable emulsions. alibaba.com This ensures that the active ingredient is evenly distributed throughout the spray tank and applied uniformly onto the plant surfaces. nbinno.com This uniform application is critical for achieving consistent and effective pest or weed control while minimizing the total amount of chemical needed, thereby reducing potential environmental impact. nbinno.com It is used in various formulation types, including suspension concentrates (SC), emulsifiable concentrates (EC), and capsule suspensions (CS). pcc.eu
Table 2: Properties and Functions of this compound in Agriculture
| Property | Function in Formulation | Impact on Application |
| Emulsifier | Stabilizes oil-in-water mixtures for active ingredients. alibaba.com | Ensures uniform mixing and application of the agrochemical. nbinno.comalibaba.com |
| Dispersant | Prevents solid particles from agglomerating in liquid suspensions. nbinno.com | Improves the efficacy and consistency of pesticide and herbicide sprays. nbinno.com |
| Wetting Agent | Helps the formulation spread evenly over the surface of plant leaves. nbinno.com | Enhances the contact and absorption of the active ingredient by the target plant or pest. |
Analytical Methodologies for Triisooctyl Phosphate Characterization
Spectroscopic Techniques for Triisooctyl Phosphate (B84403) Analysis
Spectroscopic methods are instrumental in elucidating the structural features of triisooctyl phosphate and tracking its chemical transformations.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive technique for the analysis of organophosphorus compounds like this compound. It provides valuable information about the chemical environment of the phosphorus atom, enabling structural confirmation and the detection of related impurities or degradation products.
In ³¹P NMR, the chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus atom. For this compound, a distinct signal is observed in a specific region of the spectrum, which is characteristic of a phosphate ester. The oxidation of its precursor, triisooctyl phosphite (B83602), to this compound can be effectively monitored using this technique. A notable shift in the ³¹P NMR signal occurs during this conversion, with phosphate derivatives typically appearing around δ ~0 ppm. This makes ³¹P NMR an excellent tool for tracking the progress of oxidation reactions and assessing the purity of the final product.
The analysis of various organophosphorus esters by ³¹P NMR reveals that the chemical shifts are influenced by factors such as the presence of dπ-pπ bonding and the electronegativity of the surrounding atoms. researchgate.net While specific chemical shift values for this compound can vary slightly depending on the solvent and other experimental conditions, the technique remains a primary method for its structural characterization.
Table 1: Representative ³¹P NMR Chemical Shift Data for Organophosphorus Esters
| Compound Type | Representative Chemical Shift (δ, ppm) | Reference |
| Phosphate Esters (e.g., this compound) | ~0 | |
| Phosphite Esters (e.g., Triisooctyl phosphite) | ~100–130 |
This table is for illustrative purposes; specific shifts can vary based on experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the degradation of this compound, particularly under conditions of thermal stress. While this compound itself may not have a strong chromophore that absorbs significantly in the standard UV-Vis range, its degradation can lead to the formation of byproducts with distinct absorption characteristics.
The degradation of organophosphorus compounds can result in the formation of conjugated systems or other chromophoric structures that absorb UV or visible light. For instance, monitoring the absorbance in the 220–280 nm range can indicate the formation of conjugated byproducts during thermal stress. This allows for the qualitative and sometimes quantitative assessment of the extent of degradation over time.
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of this compound. It provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.
The most prominent bands in the FTIR spectrum of this compound are associated with the P-O-C and P=O bonds. The stretching vibrations of the P-O-C linkage typically appear in the region of 950-1100 cm⁻¹. The P=O stretching vibration is also a strong and distinct band, usually found in the 1250-1300 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations from the isooctyl groups are readily identifiable in the spectrum.
FTIR spectroscopy is not only used for initial structural confirmation but also for monitoring chemical changes, such as those occurring during degradation or synthesis. For example, in studies involving polymers, FTIR analysis can track changes in the carbonyl index during accelerated aging tests, providing insights into the effectiveness of stabilizers like this compound.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P=O | Stretching | 1250 - 1300 |
| P-O-C | Stretching | 950 - 1100 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C-H (Alkyl) | Bending | 1380 - 1470 |
This table provides general ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Degradation Monitoring
Chromatographic Separation Methods for this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Both gas and liquid chromatography are widely employed, often coupled with various detectors for enhanced sensitivity and selectivity.
Gas Chromatography (GC) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
When coupled with a Flame Ionization Detector (FID), GC provides robust and reliable quantification of this compound. For more definitive identification, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a unique chemical fingerprint. This is particularly useful for identifying this compound in complex environmental or biological samples and for characterizing its degradation products. nih.gov For example, GC-MS analysis can be used to identify volatile byproducts like isooctanol and phosphoric acid esters after pyrolysis.
In process chemistry, GC and GC/MS analysis are used to monitor reactions involving this compound, such as in the oxidation of olefins where it might be used as a solvent. google.com The quantitative determination of reaction products can be achieved by adding an internal standard and applying previously determined correction factors. google.com
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound and related compounds. LC is well-suited for non-volatile or thermally labile compounds that are not amenable to GC analysis.
LC can be paired with various detectors for the analysis of this compound. UV detection is commonly used, especially when analyzing samples where this compound is present in a matrix that allows for its detection against the background. google.com For instance, the analysis of polycarbonate degradation products can be performed using HPLC with UV detection. google.com
For more complex matrices or when higher sensitivity and specificity are required, LC coupled with Mass Spectrometry (LC-MS) is employed. LC-MS and its tandem version, LC-MS/MS, are powerful tools for identifying and quantifying trace levels of this compound and its metabolites or degradation products in various samples. In some specialized applications, a Thermionic Detector (TID), which is highly selective for phosphorus- and nitrogen-containing compounds, can be used with LC for the analysis of organophosphates.
Gas Chromatography (GC) for this compound Analysis with Various Detectors (e.g., FID, MS)
Titrimetric Analysis of this compound and Byproducts
Titrimetric analysis serves as a fundamental quantitative technique for assessing the quality and purity of this compound, primarily by quantifying acidic byproducts and unreacted precursors from its synthesis. The synthesis of organophosphate esters can involve reactants and generate byproducts that are readily measurable through titration.
Acid-base titration is the most common titrimetric method applied in this context. During the synthesis of this compound, particularly via routes involving phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), residual acids such as hydrochloric acid (HCl) can remain in the crude product. Potentiometric titration is a precise method to determine the concentration of these acidic impurities. In this procedure, a standard solution of a strong base, like sodium hydroxide (B78521) (NaOH), is used as the titrant. The endpoint, which corresponds to the complete neutralization of the acid, is detected by monitoring the sharp change in potential (voltage) using a pH electrode. This allows for an accurate calculation of the total acidity. metrohm.comlcms.cz
Similarly, the analysis of the parent acid, phosphoric acid (H₃PO₄), can be accomplished via potentiometric titration with a strong base. lcms.cz Phosphoric acid is a triprotic acid, meaning it can donate three protons. In an aqueous solution, typically the first two dissociation steps are clearly observed as distinct equivalence points in the titration curve. By adding a salt like sodium chloride to increase the ionic strength of the solution, it is possible to detect the third proton, allowing for a comprehensive analysis of the acid. lcms.cz
While direct titration of the this compound ester is not standard practice due to its lack of titratable functional groups, the analysis of its degradation products can be relevant. Hydrolysis of this compound can yield diisooctyl phosphate and mono-isooctyl phosphate, which are acidic and can be quantified using acid-base titration. nih.gov
Below is a table summarizing the application of titrimetric analysis for this compound and related substances.
| Analyte | Titration Method | Typical Titrant | Purpose of Analysis |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Acid-Base Potentiometric Titration | Sodium Hydroxide (NaOH) | Quantification of residual acidic byproducts from synthesis. |
| Phosphoric Acid (H₃PO₄) | Acid-Base Potentiometric Titration | Sodium Hydroxide (NaOH) | Determination of parent acid concentration, with up to three equivalence points detectable. lcms.cz |
| Diisooctyl Phosphate / Mono-isooctyl Phosphate | Acid-Base Titration | Sodium Hydroxide (NaOH) | Quantification of acidic hydrolysis products. nih.govwikipedia.org |
Advanced Analytical Method Development for this compound in Environmental Matrices
The detection and quantification of this compound and other organophosphate esters (OPEs) in environmental matrices such as water, soil, sediment, and biota require highly sensitive and specific analytical methods due to their low concentrations and the complexity of the sample matrices. wikipedia.org Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstone techniques for this purpose. researchgate.netacs.org
Sample Preparation: Effective sample preparation is critical to isolate this compound from interfering substances and concentrate it to detectable levels.
Solid Phase Extraction (SPE): This is a widely used method for aqueous samples. It provides high recovery rates (often between 67% and 105% for OPEs) and is effective at cleaning up the sample extract before instrumental analysis. researchgate.net
Microwave-Assisted Extraction (MAE): For solid samples like soil and sediment, MAE is a highly efficient technique, offering excellent recovery (78% to 105%) while using a reduced amount of solvent compared to traditional methods. researchgate.netnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for the analysis of OPE metabolites in complex matrices like seafood, followed by an SPE cleanup step. nih.gov
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and semi-volatile OPEs. researchgate.net The use of a phosphorus flame photometric detector (GC-FPD) is also an option for selective phosphorus detection. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. researchgate.netfaa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for polar, non-volatile, and thermally labile OPEs and their degradation products. mdpi.comkau.edu.sa It often allows for direct analysis of aqueous samples with minimal preparation. mdpi.com Electrospray ionization (ESI) is a common ionization source used for these compounds. mdpi.comnih.gov For certain OPEs, chemical derivatization can be used to significantly enhance the signal intensity and lower the limits of detection by one to two orders of magnitude. mdpi.com
The following table summarizes findings from various studies on the analysis of OPEs in environmental samples.
| Technique | Matrix | Target Analytes | Sample Preparation | Method Detection Limit (MDL) / Limit of Detection (LOD) | Recovery (%) |
|---|---|---|---|---|---|
| GC-MS/MS | Soil/Sediment | 13 OPEs including TEHP | Accelerated Solvent Extraction | Not specified | Not specified |
| GC-MS | Biological Samples | 14 OPEs including TEHP | MAE followed by GPC and SPE | 0.006–0.021 ng/g lw | Not specified |
| HPLC-MS/MS | Milk | 13 OPEs | Modified QuEChERS and SPE | 0.001–0.3 ng/mL | 75.0–124.8 |
| LC-HRMS | Seafood | OPE Diesters (e.g., DPHP, DNBP) | QuEChERS and SPE | Concentrations found: 30-100 ng/g dw | Not specified |
| LC-ESI-MS/MS | Generic (ACN) | OP Acids (degradation products) | Cationic Derivatization | 0.02–0.2 ng/mL | Not specified |
TEHP: Tris(2-ethylhexyl) phosphate, an isomer of this compound. lw: lipid weight. dw: dry weight. ACN: Acetonitrile.
Purity and Structural Integrity Confirmation Protocols for Synthesized this compound
Confirming the purity and structural integrity of synthesized this compound is essential for quality control. This is achieved through a combination of spectroscopic and chromatographic techniques that provide complementary information about the molecule's structure, functional groups, and the presence of impurities. lookchem.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for analyzing organophosphorus compounds. It directly probes the phosphorus nucleus, providing information about its chemical environment. This compound will exhibit a characteristic chemical shift in the phosphate region (δ ≈ 0 ppm). This technique is highly effective for identifying the target compound and detecting phosphorus-containing impurities, such as unreacted starting materials or oxidation byproducts like triisooctyl phosphite (which appears at a very different chemical shift, δ ≈ 100–130 ppm). rsc.org ¹H and ¹³C NMR are also used to confirm the structure of the isooctyl alkyl chains. nih.govnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to P=O (phosphoryl), P-O-C (phosphate ester), and C-H (alkyl) bonds, confirming the successful formation of the ester. nih.govscience.gov The absence of broad O-H bands would indicate the removal of alcohol and acidic precursors.
Chromatographic Methods:
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is used to assess the purity of the final product. It separates volatile components based on their boiling points and interaction with the stationary phase. This method can quantify the main product and detect volatile byproducts or unreacted isooctanol.
High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for purity assessment, particularly for less volatile impurities. It can be used to confirm purity levels, often aiming for >98%.
The combination of these protocols ensures that the synthesized product meets the required specifications for identity, purity, and structural integrity.
The table below outlines the primary analytical protocols for quality control.
| Analytical Protocol | Purpose | Key Findings / Observations |
|---|---|---|
| ³¹P NMR Spectroscopy | Structural confirmation and detection of phosphorus-containing impurities. | Identifies the P=O bond of the phosphate ester (δ ≈ 0 ppm) and distinguishes it from phosphite precursors (δ ≈ 100–130 ppm). rsc.org |
| FTIR Spectroscopy | Identification of key functional groups. | Confirms the presence of P=O, P-O-C, and C-H bonds and the absence of O-H from impurities. nih.govscience.gov |
| Gas Chromatography (GC-FID/MS) | Purity assessment and quantification of volatile impurities. | Determines the percentage purity and identifies residual starting materials like isooctanol. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment for less volatile impurities. | Confirms high purity levels (e.g., >98.5%). |
Theoretical and Computational Studies on Triisooctyl Phosphate
Molecular Dynamics (MD) Simulations of Triisooctyl Phosphate (B84403) Systems
Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule as large and complex as triisooctyl phosphate, MD simulations are an indispensable tool for exploring its dynamic behavior over time.
Conformational Analysis and Ligand Flexibility Modeling of this compound
This compound is characterized by a central phosphate (PO₄) core bonded to three bulky, flexible isooctyl chains. This structure gives rise to a vast number of possible spatial arrangements, or conformations.
Detailed Research Findings: The flexibility of this compound is a defining feature. The molecule's conformational landscape is shaped by rotations around the P-O and C-C bonds of the ester linkages and the alkyl chains. Due to the significant number of rotatable bonds and the branched nature of the isooctyl groups, the molecule does not have a single, rigid structure but exists as an ensemble of interconverting conformers. Computational studies on the related but less complex triisooctyl phosphite (B83602) suggest that MD simulations are a key tool for modeling these conformational changes. The high flexibility of the closely related tris(2-ethylhexyl) phosphate is so pronounced that its 3D conformer generation is computationally challenging. nih.gov
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule interacts with other substances, for example, when it functions as a plasticizer, where its ability to adopt various shapes allows it to fit between polymer chains and increase flexibility.
Intermolecular Interactions and Aggregation Behavior of this compound
The way this compound molecules interact with each other governs many of its bulk properties, such as viscosity, boiling point, and its behavior in solutions.
Detailed Research Findings: Studies on analogous short-chain trialkyl phosphates, like tributyl phosphate (TBP), have shown a distinct tendency for self-aggregation in nonpolar solvents. researchgate.netresearchgate.net This behavior is driven by the amphiphilic nature of the molecule: the polar phosphate (P=O) group and the nonpolar alkyl chains. MD simulations reveal that TBP molecules self-associate through dipole-dipole interactions between their polar phosphate cores, with the butyl chains radiating outwards into the solvent. researchgate.net This can lead to the formation of dimers and larger, dynamic aggregates. ias.ac.inresearchgate.net
For this compound, with its significantly larger and more branched alkyl chains, this effect is expected to be even more pronounced. The bulky isooctyl groups would create substantial steric shielding around the polar core while increasing the strength of van der Waals forces between the chains. These interactions are fundamental to its low volatility and function as a solvent or plasticizer. MD simulations on similar long-chain amphiphiles, like n-dodecyl phosphate, have successfully modeled the formation of complex aggregate structures such as bilayers and micelles, stabilized by a combination of hydrogen bonding and van der Waals forces. nih.gov
| Interaction Type | Description | Contributing Molecular Parts | Significance |
|---|---|---|---|
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Primarily between the polar phosphoryl (P=O) groups. | Drives the initial self-association and aggregation of molecules, especially in nonpolar environments. ias.ac.in |
| Van der Waals Forces (London Dispersion) | Weak, temporary attractive forces arising from instantaneous fluctuations in electron distribution. | Occur between the long, nonpolar isooctyl chains. | Become significant due to the large surface area of the eight-carbon chains, contributing substantially to the overall cohesion and low volatility. ias.ac.in |
| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Caused by the bulky, branched isooctyl groups. | Influences the geometry of aggregates and limits how closely the polar cores can approach each other. |
Solvation Dynamics and Phase Transitions Involving this compound
Solvation dynamics describes how solvent molecules rearrange around a solute. This is critical for understanding the behavior of this compound in different environments, such as in mixtures with water or organic diluents.
Detailed Research Findings: this compound is characterized by its high hydrophobicity and very low solubility in water. MD simulations of the related TBP molecule at an oil-water interface show the formation of a structured bilayer, with the polar phosphate groups oriented towards the water phase and the alkyl chains towards the oil phase. researchgate.net This illustrates the strong energetic preference for this orientation to minimize the unfavorable contact between the nonpolar chains and water.
Studies on TBP-water binary solutions have directly observed the dynamics of solvation. nih.govacs.org These studies show that even small amounts of water in TBP can form hydrogen-bonded networks and that electrons in the solution will preferentially solvate within these water clusters. nih.govacs.org The reorganization of the solvent molecules, a key aspect of solvation, is significantly slower in these mixtures compared to bulk water. nih.govacs.org For this compound, the larger alkyl chains would further enhance its immiscibility with water, making phase separation a dominant process. In nonpolar solvents, studies on similar trialkyl phosphates show that aggregation can lead to mesoscale structures and concentration fluctuations that are precursors to phase transitions, such as the formation of a third phase in solvent extraction systems. researchgate.net
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity from first principles.
Electronic Structure and Reactivity Predictions of this compound
DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule, which is fundamental to its chemical reactivity.
Detailed Research Findings: While specific DFT studies on this compound are scarce, research on the general organophosphate class provides a solid framework. biorxiv.orgpku.edu.cn DFT calculations determine key electronic descriptors. The central phosphorus atom, double-bonded to one oxygen and single-bonded to three ester oxygens, forms a polar, electron-deficient center. This is confirmed by calculations on other organophosphates, which identify the phosphorus atom as a primary site for nucleophilic attack. pku.edu.cn
The molecular electrostatic potential (ESP) map, a common output of DFT calculations, visualizes the charge distribution. For an organophosphate, it would show a negative potential (red) around the phosphoryl oxygen (P=O) and a positive potential (blue) around the phosphorus atom and the hydrogens of the alkyl chains. This map is crucial for predicting how the molecule will interact with other polar molecules, ions, or biological targets. General DFT studies on organophosphates reveal that properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap are key indicators of chemical reactivity and kinetic stability. biorxiv.orgmdpi.com
| Property | Description | Relevance to this compound |
|---|---|---|
| Molecular Electrostatic Potential (ESP) | A 3D map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points for intermolecular forces and chemical reactions. biorxiv.org |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |
| Atomic Charges (e.g., Mulliken, NBO) | Calculates the partial charge on each atom in the molecule. | Quantifies the polarity of bonds (e.g., P=O, P-O-C) and confirms the electrophilic nature of the phosphorus center. pku.edu.cn |
| Dipole Moment | A measure of the overall polarity of the molecule. | A key parameter for understanding solubility, miscibility, and the strength of dipole-dipole interactions that drive aggregation. researchgate.net |
Reaction Pathway Energy Surfaces for this compound Transformations
DFT can be used to model the entire course of a chemical reaction, including the structures of reactants, transition states, and products, and the associated energy changes. This is essential for understanding reaction mechanisms and kinetics.
Detailed Research Findings: A primary transformation for this compound is hydrolysis—the cleavage of its ester bonds by water. Although this reaction is known to be very slow for this compound due to steric hindrance from the bulky alkyl groups, DFT can elucidate the mechanistic steps involved.
Studies on the hydrolysis of simpler organophosphates like triethyl phosphate (TEP) and dimethyl phosphate provide a model. cdmf.org.brrutgers.eduresearchgate.net DFT calculations on TEP hydrolysis show a significant activation energy barrier (around 20 kcal/mol), confirming its relative stability towards hydrolysis under acidic conditions. cdmf.org.brnih.gov The reaction is modeled as a nucleophilic attack by a water molecule on the electrophilic phosphorus atom, proceeding through a high-energy pentavalent transition state (a trigonal bipyramidal structure) before the P-O-C bond breaks and an alcohol molecule is released. researchgate.net DFT can map the free energy profile of this entire pathway. For this compound, the energy barrier for this transition state would likely be even higher due to the increased steric bulk of the isooctyl group compared to an ethyl group, explaining its enhanced hydrolytic stability. Such computational insights are critical for predicting the environmental fate and persistence of the compound. nih.gov
| Reaction Step | Description | Information Provided by DFT |
|---|---|---|
| 1. Reactant Complex Formation | A water molecule approaches the this compound molecule. | Geometry and energy of the initial reactant state. |
| 2. Nucleophilic Attack | The oxygen atom of water attacks the electrophilic phosphorus center. | Structure and energy of the transition state (e.g., a pentacoordinate phosphorus species). Calculation of the activation energy barrier. nih.gov |
| 3. Proton Transfer | Protons may be shuffled, potentially involving other water molecules acting as a bridge. | Modeling of intermediate steps and the role of solvent molecules in stabilizing charge. rutgers.edu |
| 4. Bond Cleavage | The P-O-C ester bond breaks. | Energy change associated with the cleavage, leading to the formation of products. |
| 5. Product Complex Formation | The products, diisooctyl phosphoric acid and isooctanol, separate. | Geometry and energy of the final product state. Calculation of the overall reaction enthalpy and free energy. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches Applied to this compound Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are powerful computational tools for studying chemical reactions in complex systems like enzymes or solutions. While specific QM/MM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other organophosphorus compounds, providing a framework for how this compound could be investigated. These studies are crucial for understanding reaction mechanisms, such as hydrolysis or enzymatic degradation, at a molecular level.
In a typical QM/MM simulation of an organophosphate like this compound interacting with a biological system, the organophosphate molecule and the key amino acid residues of the enzyme's active site are treated with quantum mechanics (QM). This allows for an accurate description of electronic rearrangements during bond-breaking and bond-forming events. The remainder of the protein and the surrounding solvent are treated with the less computationally expensive molecular mechanics (MM) force field. nih.gov This partitioning enables the simulation of large systems while maintaining accuracy in the region of interest.
Studies on other organophosphorus compounds, such as paraoxon (B1678428) and soman, have successfully used QM/MM simulations to elucidate their interaction with enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). nih.govacs.org These studies often aim to understand the mechanism of inhibition or hydrolysis. For instance, QM/MM molecular dynamics simulations have been used to map the free energy profile of the phosphonylation reaction, identifying the transition states and intermediates involved. acs.org A similar approach could be applied to this compound to study its potential interactions with and modifications by enzymes.
The general mechanism for the hydrolysis of organophosphorus compounds by phosphotriesterases, as revealed by QM/MM studies, often involves a two-step associative mechanism with the formation of a pentacoordinated intermediate. nih.gov The energy barriers for these steps are influenced by the nature of the leaving group and the metal cations present in the active site. nih.gov While this compound is generally considered more stable than many pesticidal organophosphates, QM/MM simulations could quantify its susceptibility to enzymatic or chemical hydrolysis.
Table 1: Representative QM/MM Simulation Parameters for Organophosphate Systems
| Parameter | Description | Typical Values/Methods | Relevance to this compound Studies |
| QM Region | The part of the system treated with quantum mechanics. | The organophosphate, key active site residues (e.g., serine, histidine), and catalytic water molecules. | For this compound, this would include the phosphate ester itself and any interacting residues of a target enzyme. |
| QM Method | The level of theory used for the QM region. | Density Functional Theory (DFT) with functionals like B3LYP or ωB97X-D3; semi-empirical methods like DFTB3. acs.orgresearchgate.net | The choice of method would depend on the desired balance between accuracy and computational cost for studying this compound's reactivity. |
| MM Force Field | The classical force field used for the MM region. | AMBER, CHARMM, OPLS. acs.orgresearchgate.net | Standard force fields would be suitable for modeling the protein and solvent environment of this compound. |
| Simulation Type | The computational experiment performed. | Molecular Dynamics (MD), Umbrella Sampling, Metadynamics. nih.govacs.org | These methods would allow for the exploration of the conformational space and the calculation of free energy profiles for reactions involving this compound. |
By applying these established QM/MM methodologies, researchers could investigate the molecular basis of this compound's biological interactions and environmental fate.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological and toxicological effects of chemicals based on their molecular structure. For organophosphate esters (OPEs), including this compound, SAR studies have often focused on endpoints such as neurotoxicity, endocrine disruption, and general toxicity to aquatic organisms. While specific, detailed SAR studies on this compound are limited, the broader principles derived from studies on analogous OPEs can provide significant insights.
A key determinant of the activity of OPEs is the nature of the ester groups. The bulky isooctyl groups of this compound significantly influence its physical, chemical, and biological properties. Research on other OPEs has shown that bulky substituents can impact biological activity. For example, in studies of the antiestrogenic effects of OPEs, those with bulky substituents like phenyl rings or long alkyl chains exhibited stronger estrogen receptor (ER) antagonism. acs.orgnih.gov This suggests that the large isooctyl groups in this compound might contribute to specific interactions with biological receptors.
QSAR models for OPEs often incorporate molecular descriptors related to hydrophobicity (logP), molecular volume, and electronic properties. acs.orgresearchgate.net The antiestrogenic activities of several OPEs have been shown to depend on the molecule's volume, leading eigenvalue, and hydrophobicity. acs.orgnih.gov this compound, with its high molecular weight and hydrophobicity, would be expected to exhibit behavior consistent with these trends.
In the context of neurotoxicity, a classic SAR endpoint for organophosphates, the primary target is often acetylcholinesterase (AChE) or, for delayed neurotoxicity, neuropathy target esterase (NTE). nih.gov The ability of an organophosphate to phosphorylate the active site of these enzymes is a critical factor. While many potent neurotoxic organophosphates have leaving groups that facilitate this reaction, the isooctyl groups of this compound are not considered highly labile, which may explain its lower acute toxicity compared to many organophosphate insecticides.
Table 2: Structure-Activity Trends for Organophosphate Esters and Inferences for this compound
| Structural Feature / Property | Observed Trend in OPE Analogs | Inferred Relevance for this compound |
| Alkyl Chain Length/Bulkiness | Increased bulkiness is associated with stronger antiestrogenic activity. acs.orgnih.gov | The large isooctyl groups may confer significant antiestrogenic potential. |
| Hydrophobicity (logP) | Higher hydrophobicity can influence bioaccumulation and receptor binding. acs.org | This compound's high hydrophobicity likely governs its environmental partitioning and bioavailability. |
| Leaving Group Potential | Potent AChE inhibitors often possess a good leaving group. nih.gov | The lack of a labile leaving group in this compound suggests a lower potential for acute cholinergic neurotoxicity. |
| Halogenation | Halogenated alkyl-substituted OPEs can exhibit different toxicity profiles. researchgate.net | As a non-halogenated OPE, its toxicity profile would differ from compounds like TCEP (tris(2-chloroethyl) phosphate). |
These SAR principles provide a basis for understanding the likely biological activities of this compound and for designing less hazardous analogs by modifying its chemical structure.
Environmental Fate and Degradation Mechanisms of Triisooctyl Phosphate
Hydrolytic Degradation of Triisooctyl Phosphate (B84403) in Aqueous Environments
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters like Triisooctyl Phosphate, this involves the breaking of the ester bond. However, this compound is generally considered to be resistant to hydrolysis under typical environmental conditions.
Estimated hydrolysis half-lives for Trioctyl Phosphate, a closely related isomer, are exceptionally long, ranging from 10.3 to 10.7 years for pH values between 5 and 9. nih.gov This stability suggests that hydrolysis is not a significant degradation pathway for this compound in natural aquatic systems. nih.gov While the hydrolysis rate for some other organophosphate esters can increase in more alkaline (higher pH) conditions, the inherent structure of this compound renders it stable. mst.dk The slow rate of hydrolysis limits its breakdown in water, potentially contributing to its persistence if other degradation mechanisms are not active.
| Parameter | Value | Environmental Implication |
| Estimated Hydrolysis Half-life (pH 5-9) | 10.3 - 10.7 years | Not a significant degradation pathway in aqueous environments. nih.gov |
| General Stability | Stable in water | The compound can persist in aquatic systems for long periods if only subject to hydrolysis. nih.govatamankimya.com |
Photochemical Degradation Pathways of this compound
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a relevant environmental fate for compounds present in sunlit surface waters or in the atmosphere.
Research indicates that Trioctyl Phosphate can be moderately decomposed by UV irradiation. nih.gov In the atmosphere, this compound is expected to exist primarily in the particulate phase. nih.gov Particulate-bound compounds can be removed through deposition, but they can also undergo photochemical reactions. Studies on other phosphate esters have demonstrated the quantitative release of phosphate groups upon irradiation in aqueous solutions, with the efficiency of the reaction depending on the specific chemical structure and the solvent. beilstein-journals.org This suggests that sunlight is a contributing factor to the environmental degradation of this compound. nih.gov
| Degradation Process | Observation | Significance |
| UV Irradiation | Moderate decomposition observed for Trioctyl Phosphate. nih.gov | Sunlight can contribute to the breakdown of the compound in the environment. |
| Atmospheric Fate | Expected to exist in the particulate phase. | Subject to photochemical transformation while adsorbed to atmospheric particles. nih.gov |
Biological Degradation Mechanisms of this compound (e.g., Biodegradation)
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemical substances from the environment. There are conflicting findings regarding the biodegradability of this compound.
Some studies suggest that Trioctyl Phosphate is expected to biodegrade in water, with observed degradation of 26% in 3 days and between 53% and 75% over 30 days in river water samples. nih.gov It has also been described as a biodegradable chemical that degrades rapidly in water. atamankimya.com Conversely, a Japanese MITI (Ministry of International Trade and Industry) test reported 0% of the Theoretical Biochemical Oxygen Demand (BOD) was achieved over a 4-week period, indicating that biodegradation may not be a significant fate process under those specific test conditions. nih.gov For other, similar organophosphates like Tricresyl Phosphate, biodegradation is considered a dominant degradation process in soil and sewage sludge, likely proceeding through stepwise enzymatic hydrolysis. mst.dk
| Study Type | Finding | Conclusion |
| River Water Study | 26% degradation in 3 days; 53-75% in 30 days. nih.gov | Suggests potential for biodegradation in aquatic environments. |
| Japanese MITI Test | 0% of Theoretical BOD in 4 weeks. nih.gov | Indicates resistance to biodegradation under specific laboratory conditions. |
| General Assessment | Described as biodegradable, degrading rapidly in water. atamankimya.com | Supports the idea that biodegradation is a viable, though perhaps condition-dependent, degradation pathway. |
Environmental Transport and Distribution Modeling of this compound (e.g., Soil, Water, Air)
The transport and distribution of this compound in the environment are governed by its physical and chemical properties, such as its low water solubility and high affinity for organic matter.
Air: In the atmosphere, its low vapor pressure suggests it will exist almost exclusively in the particulate phase rather than as a gas. nih.gov These particles can then be removed from the air through wet (rain, snow) and dry deposition. nih.gov Volatilization from water or soil surfaces is not considered an important fate process. nih.gov
Water: When released into water, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov This is due to a high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov
Soil: If released to soil, the compound is expected to have no mobility. nih.gov Its high Koc value indicates strong adsorption to soil particles, preventing it from leaching into groundwater. nih.govmst.dk
| Environmental Compartment | Expected Behavior | Governing Property |
| Atmosphere | Exists in the particulate phase; removed by deposition. nih.gov | Low vapor pressure. nih.gov |
| Water | Adsorbs to suspended solids and sediment. nih.gov | High Koc value, low water solubility. nih.govinnospk.com |
| Soil | Immobile; adsorbs strongly to soil particles. nih.gov | High Koc value. nih.gov |
Interaction of this compound with Environmental Matrices (e.g., Microplastics)
The interaction of this compound with solid materials in the environment, known as environmental matrices, is a key aspect of its fate. Its hydrophobic nature drives it to associate with organic materials.
The primary interaction is strong adsorption (sorption) to soil organic carbon and sediment. nih.gov This process effectively transfers the compound from the water column to the sediment bed in aquatic systems and immobilizes it within the soil matrix on land. nih.gov While specific studies on the interaction between this compound and microplastics are not widely available in the reviewed literature, its properties as a plasticizer and its high affinity for organic materials suggest a strong potential for sorption to plastic particles. diva-portal.org Plasticizers are known to bind to particles in the environment, and microplastics could act as a transport vector for such adsorbed chemicals. diva-portal.org
Metabolite Identification and Transformation Product Analysis of this compound Degradation
When this compound degrades, it breaks down into smaller molecules known as metabolites or transformation products. Identifying these products is key to understanding the full environmental impact of the parent compound.
While specific, detailed degradation pathways for this compound are not extensively documented, it is widely assumed that the primary degradation mechanism, whether through biological or chemical means, is the stepwise hydrolysis of the ester bonds. nih.gov This process is expected to yield Di(2-ethylhexyl) phosphate (DEHP) and subsequently Mono(2-ethylhexyl) phosphate, along with the release of the alcohol 2-ethylhexanol. nih.gov This is analogous to the degradation of other organophosphate esters. For instance, the degradation of Tricresyl Phosphate is believed to involve enzymatic hydrolysis to orthophosphate and the corresponding phenolic moieties. mst.dk Similarly, Tributyl Phosphate hydrolyzes to produce dibutyl and monobutyl phosphate. osti.gov
Anticipated Degradation Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Di(2-ethylhexyl) phosphate | C16H35O4P | First hydrolysis product. nih.gov |
| Mono(2-ethylhexyl) phosphate | C8H19O4P | Second hydrolysis product. |
| 2-Ethylhexanol | C8H18O | Released alcohol from hydrolysis. nih.gov |
Emerging Research Directions and Future Perspectives for Triisooctyl Phosphate
Green Chemistry Approaches in Triisooctyl Phosphate (B84403) Synthesis and Application
The development of environmentally benign chemical processes is a growing priority, and the synthesis and application of triisooctyl phosphate (TIOP) are no exception. Research is increasingly focused on green chemistry principles to minimize the environmental footprint of this widely used organophosphate ester.
Current industrial synthesis of TIOP often involves the reaction of phosphorus oxychloride with isooctanol. lookchem.com A greener approach under investigation utilizes ultrasonic-assisted chlorine hydride gas removal during this reaction. This method aims to accelerate the reaction and improve efficiency, potentially reducing energy consumption and waste. lookchem.com
Another avenue of green chemistry research is the exploration of biocatalysis and enzymatic synthesis. While specific research on the enzymatic synthesis of TIOP is not widely published, the broader field of organophosphorus compound synthesis points to the potential of using enzymes like lipases and phosphotriesterases. acs.orgbiotechrep.irresearchgate.net These biocatalysts can offer high selectivity and operate under milder reaction conditions, reducing the need for harsh chemicals and high temperatures. acs.orgbiotechrep.ir The development of stable yeast biocatalysts for the hydrolysis of other organophosphates suggests a future where microbial systems could be engineered for the synthesis of specific esters like TIOP. researchgate.net
In terms of applications, research is exploring the use of TIOP in more sustainable products. One promising area is its potential use as a component in biodegradable solvent systems, which could reduce the environmental impact of various industrial processes. marketpublishers.com
Novel Functional Material Development Incorporating this compound
This compound's properties make it a valuable component in the development of new functional materials. Its primary roles are often as a plasticizer and a flame retardant. atamankimya.cominnospk.com
Research into novel polymers is a key area. The incorporation of organophosphorus compounds, including esters like TIOP, into polymer chains can impart desirable characteristics such as improved flame retardancy, dyability, and antistatic properties. mdpi.com For instance, TIOP is used to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC) and polyurethane (PU). nbinno.com It is particularly noted for imparting excellent low-temperature flexibility, making it suitable for materials used in a wide range of temperatures. atamankimya.com
Phosphate-based organic polymer networks (OPNs) represent a newer class of materials where phosphate linkers are used to create porous structures. rsc.org While not specifically mentioning TIOP, this research highlights the potential for creating novel materials with phosphate functionalities for applications like dye sorption and catalysis. rsc.org
Furthermore, TIOP is being investigated for applications beyond traditional plastics. It shows promise as a flame-retardant electrolyte additive for next-generation batteries, such as lithium-ion and sodium-ion batteries. marketpublishers.com Its high thermal stability could improve the safety of these energy storage devices. marketpublishers.com In the realm of filtration and membrane technology, TIOP could contribute to creating more robust and durable membranes for water purification and gas separation. marketpublishers.com
Advanced Remediation and Waste Treatment Technologies for this compound Contamination
As an organophosphate ester, this compound is part of a class of compounds that are frequently detected in the environment and can be persistent. greensciencepolicy.orgrsc.org This has spurred research into effective remediation and waste treatment technologies.
Advanced oxidation processes (AOPs) are a prominent area of investigation for the degradation of organophosphate esters. greensciencepolicy.orgfiu.edu These processes generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants. fiu.eduacs.org Techniques like TiO2 photocatalysis and sonolysis have been shown to be effective in degrading other organophosphate esters. fiu.edu The degradation of these compounds often follows pseudo-first-order kinetics. fiu.edu For instance, the half-lives of various organophosphate esters in AOPs can be on the order of seconds, indicating rapid elimination potential. acs.org The UV/H2O2 process is another AOP that has demonstrated efficiency in degrading organophosphate esters in aqueous solutions. scielo.br
Biodegradation is another important remediation strategy. Studies have shown that trioctyl phosphate can biodegrade in water, with degradation rates varying depending on the specific conditions. nih.gov The hydrolysis of organophosphates by microbial enzymes is a key detoxification mechanism. biotechrep.ir Research has identified microorganisms and enzymes, such as organophosphorus hydrolase (OPH), that can degrade a range of organophosphorus compounds. biotechrep.iroup.com The development of engineered microorganisms and biocatalysts for the specific and efficient degradation of compounds like TIOP is an active area of research. biotechrep.irresearchgate.net
Disposal methods for materials containing TIOP include licensed chemical destruction plants and controlled incineration with flue gas scrubbing. chemicalbook.com Proper disposal is crucial to prevent environmental contamination.
Integration of this compound with Nanotechnology and Smart Materials
The integration of this compound with nanotechnology and smart materials is an emerging field with the potential for innovative applications.
In the realm of smart materials, the properties of TIOP can be leveraged to create materials that respond to external stimuli. For example, its role as a plasticizer can be utilized in the development of flexible electronics or sensors. While direct research on TIOP in smart materials is limited, its compatibility with various polymers opens up possibilities. atamankimya.com
The use of TIOP in conjunction with nanotechnology is being explored in several areas. One notable application is in the development of new potentiometric membrane sensors, where TIOP is used as a plasticizer in the sensor's membrane. lookchem.comchemicalbook.com
Furthermore, the synthesis and stabilization of nanoparticles within polymer networks containing phosphate functionalities is a promising research direction. rsc.org Although not specific to TIOP, this suggests that phosphate-containing materials could serve as hosts for nanoparticles, leading to the development of novel catalytic or sensing materials. rsc.org The use of gold nanoparticles within phosphate-based polymer networks for the catalytic reduction of aromatic nitro groups to amino groups has been demonstrated. rsc.org
Interdisciplinary Research on this compound's Environmental and Material Interactions
Understanding the complex interactions of this compound with the environment and various materials requires an interdisciplinary approach, drawing from chemistry, environmental science, toxicology, and materials science. mdpi.comresearchgate.net
The environmental fate and transport of TIOP are critical areas of study. It is known to be an organophosphate ester, a class of compounds widely used as flame retardants and plasticizers. greensciencepolicy.orgmdpi.com These compounds are not chemically bound to the products they are in, leading to their release into the environment. greensciencepolicy.org Research has shown that organophosphate esters can be transported long distances in water and are frequently detected in various environmental compartments, including water, sediment, and indoor dust. greensciencepolicy.orgrsc.org Studies on the biodegradation and hydrolysis of trioctyl phosphate provide insights into its persistence and breakdown in aquatic environments. biotechrep.irnih.gov
From a materials science perspective, the interaction of TIOP with different polymers is crucial for its application as a plasticizer and flame retardant. atamankimya.com It is compatible with a range of polymers, including PVC, PU, NBR, and SBR, enhancing their low-temperature flexibility and weather resistance. atamankimya.com However, it can be incompatible with materials like cellulose (B213188) acetate. atamankimya.comchemicalbook.com
The toxicological impact of organophosphate esters, as a class, is another focus of interdisciplinary research. Studies have investigated their potential to cause adverse health effects, including endocrine disruption and neurotoxicity. rsc.orgmdpi.com Research has also explored the cytotoxicity and oxidative stress induced by various organophosphate esters in cell lines. nih.gov This toxicological data, combined with environmental monitoring, is essential for comprehensive risk assessments. mdpi.comnih.gov
Q & A
Q. What are the established methods for synthesizing triisooctyl phosphate in laboratory settings?
this compound (TIOP) is synthesized via esterification reactions between phosphoryl chloride and isooctanol. Key steps include:
- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or metal-based catalysts to enhance reaction efficiency.
- Temperature Control : Maintain 80–120°C to optimize yield while minimizing side reactions.
- Purification : Post-reaction, neutralize residual acid, and purify via vacuum distillation or column chromatography to isolate TIOP (>95% purity). Continuous microreactor systems improve reproducibility and scalability compared to batch methods .
Q. How can researchers accurately characterize the purity and structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and P NMR to confirm esterification and absence of unreacted alcohols or phosphoric acid derivatives.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (λ = 210–220 nm).
- Mass Spectrometry (MS) : Validate molecular weight (434.63 g/mol) via ESI-MS or MALDI-TOF .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- UV-Vis Spectrophotometry : Hydrolyze TIOP to phosphate ions, then apply the molybdenum-blue method. Generate a standard curve (0.1–10 ppm) for quantification.
- Statistical Validation : Calculate 95% confidence intervals for replicate measurements and use LINEST functions in Excel to assess linear regression errors .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across literature sources?
Discrepancies in CAS numbers (e.g., 228 vs. 25103-23-5) or molecular weights (5379 vs. 434.63) may arise from isomer variability or purity issues. Mitigation strategies:
- Cross-Verification : Compare data from patent databases (e.g., Derwent World Patents Index) and peer-reviewed studies.
- Isomer-Specific Analysis : Use gas chromatography (GC) with chiral columns to distinguish between isooctyl isomers (e.g., 2-ethylhexyl vs. branched chains) .
Q. What methodological considerations are critical when incorporating this compound into polymer matrices for material science applications?
- Compatibility Testing : Assess TIOP’s miscibility with polymers (e.g., PVC or polyesters) via differential scanning calorimetry (DSC) to detect phase separation.
- Leaching Studies : Quantify TIOP migration using accelerated aging tests (e.g., 70°C/95% RH) and HPLC analysis.
- Additive Interactions : Evaluate synergistic/antagonistic effects with stabilizers (e.g., epoxidized oils) using FTIR to monitor ester bond stability .
Q. What strategies are effective for extrapolating toxicological data from organophosphate analogs to this compound in risk assessment studies?
- Class-Based Analysis : Review toxicity mechanisms of organophosphates (e.g., acetylcholinesterase inhibition) and adjust for TIOP’s hydrophobicity (logP = 8.9) using QSAR models.
- Supplemental Literature Searches : Use databases like PubMed and ToxNet to identify child-specific or chronic exposure data, then apply uncertainty factors (e.g., 10x for interspecies variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
